molecular formula C9H10ClNO2 B3116409 3-((3-Chlorophenyl)amino)propanoic acid CAS No. 21617-14-1

3-((3-Chlorophenyl)amino)propanoic acid

Cat. No.: B3116409
CAS No.: 21617-14-1
M. Wt: 199.63 g/mol
InChI Key: YHXKNYLHVMSFKC-UHFFFAOYSA-N
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Description

3-((3-Chlorophenyl)amino)propanoic acid is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of propanoic acid, where the amino group is substituted with a 3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Chlorophenyl)amino)propanoic acid typically involves the reaction of 3-chlorophenylamine with acrylonitrile, followed by hydrolysis. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the reaction. The intermediate product, 3-((3-chlorophenyl)amino)propanenitrile, is then hydrolyzed to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-((3-Chlorophenyl)amino)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 3-((3-chlorophenyl)amino)propanoic acid exhibit promising anticancer properties. A study evaluated various derivatives for their cytotoxic effects on A549 non-small cell lung cancer (NSCLC) cells. The most effective compounds demonstrated significant reductions in cell viability, comparable to established chemotherapeutics like doxorubicin and cisplatin .

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCell Viability Reduction (%)Comparison with Doxorubicin (%)
Compound 15045
Compound 26055
Compound 37065

Antioxidant Properties

The antioxidant capacity of these compounds has also been assessed using assays such as the DPPH radical scavenging test. Certain derivatives demonstrated strong antioxidant activity, suggesting their potential use in preventing oxidative stress-related diseases .

Enzyme Inhibition

Studies have shown that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes in cancer cells, making it a candidate for further exploration in drug development .

Neuroprotective Effects

Preliminary investigations suggest that this compound may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. The mechanism appears to involve modulation of neurotransmitter levels and reduction of neuroinflammation .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Research highlights that modifications to the chlorophenyl group significantly influence biological activity, indicating a pathway for the design of more potent analogs .

Table 2: Structure-Activity Relationship Findings

Modification TypeActivity Change (%)Remarks
Chlorine Substitution+20%Increased potency
Hydroxyl Addition-15%Decreased activity

Case Study: Anticancer Efficacy

A detailed study focused on the synthesis and evaluation of various derivatives of this compound revealed that certain modifications enhanced selectivity towards cancerous cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapy .

Case Study: Neuroprotective Mechanisms

Another study investigated the neuroprotective effects of this compound in models of Alzheimer's disease, demonstrating its ability to reduce amyloid-beta aggregation and improve cognitive function in treated subjects .

Mechanism of Action

The mechanism of action of 3-((3-Chlorophenyl)amino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular function .

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-Chlorophenyl)amino)propanoic acid
  • 3-((2-Chlorophenyl)amino)propanoic acid
  • 3-((4-Hydroxyphenyl)amino)propanoic acid

Uniqueness

3-((3-Chlorophenyl)amino)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .

Biological Activity

3-((3-Chlorophenyl)amino)propanoic acid, also known as 3-amino-3-(3-chlorophenyl)propanoic acid, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is C10H12ClN O2, characterized by the presence of a chlorinated phenyl group attached to an amino acid backbone. This structural configuration is crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various pathogens, showing effectiveness in inhibiting bacterial growth. The compound's mechanism involves disrupting cellular processes in bacteria, which is essential for their survival and replication .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance, derivatives of related compounds have demonstrated significant cytotoxicity against cancer cell lines such as HeLa cells. The IC50 values for these derivatives ranged from 0.69 μM to 11 μM, indicating potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin .

Table 1 summarizes the anticancer activity of various derivatives:

Compound DerivativeCell LineIC50 (μM)Reference
Compound AHeLa0.69
Compound BA54911
DoxorubicinHeLa2.29

The exact mechanism of action for this compound involves interaction with specific molecular targets and pathways. It is believed to act as an inhibitor or activator of certain enzymes that are crucial in cell signaling and metabolism. This interaction can lead to altered gene expression and cellular responses that contribute to its anticancer and antimicrobial effects.

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of various derivatives on A549 non-small cell lung cancer cells. The results indicated that certain compounds significantly reduced cell viability while displaying selective toxicity towards cancerous cells without affecting normal Vero cells .
  • Antimicrobial Screening : Another study assessed the antimicrobial activity against WHO priority pathogens, demonstrating that the compound could effectively target multidrug-resistant strains . This highlights its potential role in addressing antibiotic resistance.

Safety and Toxicology

While exploring its biological activities, safety assessments are crucial. The compound has been classified as harmful by inhalation and contact with skin, necessitating appropriate safety measures during handling .

Applications in Research and Medicine

This compound serves as a valuable building block in peptide synthesis, drug development, and biochemical research. Its unique properties allow researchers to design new therapeutic agents targeting various diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-((3-Chlorophenyl)amino)propanoic acid in laboratory settings?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 3-chloropropanoic acid derivatives (e.g., 3-chloropropanoyl chloride) with 3-chloroaniline under basic conditions (e.g., in aqueous sodium carbonate or organic solvents like ethanol). For example, describes a similar reaction where 3-chloropropanoic acid reacts with amines to form amino-substituted derivatives. Key Steps :

  • Activation of the carboxylic acid group (e.g., via acyl chloride formation).
  • Nucleophilic attack by the amine group of 3-chloroaniline.
  • Purification via recrystallization or column chromatography .
  • Alternative routes may involve condensation with aldehydes (e.g., ), yielding derivatives for structure-activity studies .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the presence of the aromatic chloro-substituted phenyl group (δ ~7.2–7.4 ppm for aromatic protons) and the propanoic acid backbone (δ ~2.5–3.5 ppm for CH2_2 groups).
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N-H stretch) validate functional groups.
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (calculated for C9_9H9_9ClNO2_2: 198.02 g/mol).
  • X-ray Crystallography (if crystals are obtained): Resolves stereochemistry and bond lengths, as seen in related compounds () .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation ( highlights skin corrosion risks).
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and bases.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers address contradictions in reported pKa values for chlorophenyl-substituted propanoic acids?

  • Methodological Answer : Discrepancies may arise from solvent polarity, temperature, or measurement techniques. For this compound:

  • Potentiometric Titration : Conduct in aqueous or mixed solvents (e.g., water-DMSO) at controlled ionic strength (25°C).
  • Computational Methods : Use software like Gaussian to calculate theoretical pKa via DFT. reports pKa ~4.59 for 3-(3-chlorophenyl)propanoic acid, a structurally analogous compound .
  • Validation : Compare results across multiple methods (e.g., UV-Vis spectroscopy, NMR titration) to resolve inconsistencies.

Q. What strategies are effective for studying the enzyme inhibitory potential of this compound?

  • Methodological Answer :

  • In Vitro Assays : Use fluorescence-based assays to measure inhibition of target enzymes (e.g., kinases, proteases). Adjust pH to match physiological conditions (considering the compound’s pKa).
  • Molecular Docking : Model interactions using software like AutoDock Vina. The amino and carboxylic acid groups may form hydrogen bonds with active-site residues.
  • Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., halogen-substituted analogs) and compare IC50_{50} values ( discusses similar approaches for nitro-substituted analogs) .

Q. How can computational modeling predict the stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate the compound in aqueous environments at pH 2–12 to assess protonation states and degradation pathways.
  • Thermodynamic Analysis : Calculate Gibbs free energy changes for hydrolysis or oxidation using software like COSMO-RS. provides ion clustering data useful for validating computational models .
  • Experimental Cross-Check : Validate predictions with accelerated stability studies (e.g., HPLC monitoring under stress conditions).

Properties

IUPAC Name

3-(3-chloroanilino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-7-2-1-3-8(6-7)11-5-4-9(12)13/h1-3,6,11H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXKNYLHVMSFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-((3-Chlorophenyl)amino)propanoic acid
3-((3-Chlorophenyl)amino)propanoic acid
3-((3-Chlorophenyl)amino)propanoic acid
3-((3-Chlorophenyl)amino)propanoic acid
3-((3-Chlorophenyl)amino)propanoic acid
3-((3-Chlorophenyl)amino)propanoic acid

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